An In-depth Technical Guide to 3-Methoxyisoquinolin-5-amine: A Key Building Block in Medicinal Chemistry
An In-depth Technical Guide to 3-Methoxyisoquinolin-5-amine: A Key Building Block in Medicinal Chemistry
For Researchers, Scientists, and Drug Development Professionals
Foreword
The isoquinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous natural products and synthetic compounds with a broad spectrum of biological activities.[1] Among the vast array of isoquinoline derivatives, 3-Methoxyisoquinolin-5-amine has emerged as a significant building block in the design and synthesis of novel therapeutic agents. This technical guide provides a comprehensive overview of 3-Methoxyisoquinolin-5-amine, including its chemical identity, and potential applications in drug discovery, based on the current scientific landscape.
Chemical Identity and Properties
CAS Number: 1374652-73-9[2]
Molecular Formula: C₁₀H₁₀N₂O
Exact Molecular Weight: 174.0793 g/mol
Structural and Physicochemical Properties
The structure of 3-Methoxyisoquinolin-5-amine features an isoquinoline core with a methoxy group at the 3-position and an amine group at the 5-position. The presence of these functional groups significantly influences the molecule's electronic properties, reactivity, and potential for forming intermolecular interactions, which are critical for its utility in medicinal chemistry.
| Property | Value |
| CAS Number | 1374652-73-9 |
| Molecular Formula | C₁₀H₁₀N₂O |
| Exact Molecular Weight | 174.0793 g/mol |
| Topological Polar Surface Area | 51.34 Ų |
| Hydrogen Bond Donors | 1 |
| Hydrogen Bond Acceptors | 3 |
| Rotatable Bonds | 1 |
This data is calculated based on the chemical structure.
Synthesis and Reactivity
A potential synthetic pathway could involve the construction of a suitably substituted β-phenylethylamine derivative, followed by a Bischler-Napieralski or Pictet-Spengler type cyclization to form the isoquinoline core. Subsequent functional group manipulations, such as nitration, reduction, and methoxylation, would then be employed to introduce the amine and methoxy groups at the desired positions.
The reactivity of 3-Methoxyisoquinolin-5-amine is dictated by its constituent functional groups. The primary amine at the 5-position is a nucleophilic center and can readily participate in reactions such as acylation, alkylation, and condensation to form a variety of derivatives. The isoquinoline nitrogen imparts basic properties to the molecule, and the aromatic rings can undergo electrophilic substitution reactions, although the positions of substitution will be directed by the existing methoxy and amino substituents. The methoxy group can potentially be cleaved to reveal a hydroxyl group, offering another point for chemical modification.[3]
Spectroscopic Characterization (Predicted)
Although specific experimental spectra for 3-Methoxyisoquinolin-5-amine are not publicly available, a predicted spectroscopic profile can be outlined based on the analysis of its structure and data from analogous compounds.
¹H NMR Spectroscopy (Predicted)
The proton NMR spectrum is expected to show distinct signals for the aromatic protons on the isoquinoline ring, a singlet for the methoxy group protons, and a broad singlet for the amine protons. The chemical shifts of the aromatic protons will be influenced by the electron-donating effects of both the methoxy and amino groups.
¹³C NMR Spectroscopy (Predicted)
The carbon NMR spectrum should display ten distinct signals corresponding to the ten carbon atoms in the molecule. The chemical shifts of the carbons bearing the methoxy and amino groups, as well as the other aromatic carbons, will provide key information about the electronic environment within the molecule.
Infrared (IR) Spectroscopy (Predicted)
The IR spectrum is expected to exhibit characteristic absorption bands for the N-H stretching of the primary amine (typically two bands in the 3400-3250 cm⁻¹ region), C-H stretching of the aromatic and methoxy groups, C=C and C=N stretching of the isoquinoline ring system, and C-O stretching of the methoxy group.[4]
Mass Spectrometry (MS) (Predicted)
The mass spectrum should show a molecular ion peak corresponding to the exact molecular weight of the compound. The fragmentation pattern would likely involve the loss of a methyl group from the methoxy moiety and other characteristic cleavages of the isoquinoline ring system, providing further confirmation of the structure.[5]
Applications in Drug Discovery and Medicinal Chemistry
The 3-Methoxyisoquinolin-5-amine scaffold is of significant interest to medicinal chemists due to its potential to serve as a versatile starting material for the synthesis of biologically active molecules. The primary amine provides a convenient handle for the introduction of various side chains and pharmacophores, allowing for the exploration of structure-activity relationships (SAR) in drug discovery programs.
Isoquinoline derivatives have been investigated for a wide range of therapeutic applications, including as anticancer, antimicrobial, antiviral, and anti-inflammatory agents.[1][6] The specific substitution pattern of 3-methoxy and 5-amino groups can be strategically utilized to modulate the pharmacological properties of the resulting compounds, such as their target binding affinity, selectivity, and pharmacokinetic profiles.
For instance, the amine group can be acylated or alkylated to introduce functionalities that can interact with specific residues in a biological target, while the methoxy group can influence solubility and metabolic stability.
Safety and Handling
As with any chemical compound, proper safety precautions should be taken when handling 3-Methoxyisoquinolin-5-amine. Based on the safety data sheets of related aminoisoquinolines, the following general guidelines should be followed:
-
Personal Protective Equipment (PPE): Wear appropriate protective clothing, gloves, and eye/face protection.[7][8][9][10][11]
-
Ventilation: Use only in a well-ventilated area to avoid inhalation of dust or vapors.[7][8][9][10][11]
-
Handling: Avoid contact with skin, eyes, and clothing. Wash hands thoroughly after handling.[7][8][9][10][11]
-
Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials.[8]
Future Perspectives
The unique combination of a methoxy and an amino group on the isoquinoline scaffold makes 3-Methoxyisoquinolin-5-amine a valuable and versatile building block for the synthesis of novel compounds with potential therapeutic applications. Further research into efficient and scalable synthetic routes for this compound is warranted. Elucidation of its detailed spectroscopic and reactivity profile through experimental studies will undoubtedly accelerate its use in drug discovery and development, leading to the identification of new and improved therapeutic agents.
Workflow and Pathway Visualization
Synthetic Logic for Substituted Isoquinolines
The following diagram illustrates a generalized logical workflow for the synthesis of functionalized isoquinolines, which could be adapted for the preparation of 3-Methoxyisoquinolin-5-amine.
Sources
- 1. Recent Advances in Synthetic Isoquinoline-Based Derivatives in Drug Design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. nextsds.com [nextsds.com]
- 3. nbinno.com [nbinno.com]
- 4. orgchemboulder.com [orgchemboulder.com]
- 5. Investigation of fragmentation behaviours of isoquinoline alkaloids by mass spectrometry combined with computational chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Exploring the Chemistry and Applications of Isoquinoline - Amerigo Scientific [amerigoscientific.com]
- 7. aksci.com [aksci.com]
- 8. static.cymitquimica.com [static.cymitquimica.com]
- 9. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 10. echemi.com [echemi.com]
- 11. labchem-wako.fujifilm.com [labchem-wako.fujifilm.com]
